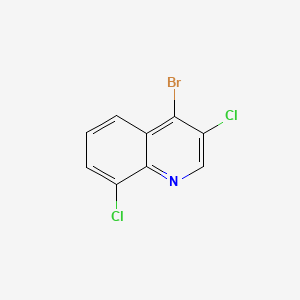
Ácido (4-formil-3,5-dimetilfenil)borónico
Descripción general
Descripción
(4-Formyl-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.994. The purity is usually 95%.
BenchChem offers high-quality (4-Formyl-3,5-dimethylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Formyl-3,5-dimethylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del ácido (4-formil-3,5-dimetilfenil)borónico:
Reacciones de acoplamiento de Suzuki
Este compuesto se puede utilizar como reactivo en reacciones de acoplamiento de Suzuki catalizadas por paladio, que se utilizan ampliamente para formar enlaces carbono-carbono en la síntesis de varios compuestos orgánicos .
Extracción de azúcar
Sirve como co-extractante para la extracción de azúcares como la xilosa, la glucosa y la fructosa de soluciones acuosas .
Investigación del cáncer
Los ácidos fenilborónicos, incluido este compuesto, se utilizan como inhibidores de enzimas como la serina proteasa y la cinasa que están involucradas en el crecimiento tumoral y la metástasis. También desempeñan un papel en la terapia de captura de neutrones de boro para tumores .
Aplicaciones de detección
Debido a sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, los ácidos borónicos son útiles en diversas aplicaciones de detección, tanto en ensayos homogéneos como en detección heterogénea .
Reacciones de acoplamiento cruzado
Los ácidos borónicos se emplean en reacciones de acoplamiento cruzado que son fundamentales para crear moléculas complejas para productos farmacéuticos y ciencia de materiales .
Catálisis
También se utilizan en catálisis, contribuyendo al desarrollo de nuevos procesos catalíticos que son más eficientes y respetuosos con el medio ambiente .
Química medicinal
En química medicinal, los ácidos borónicos contribuyen al diseño y la síntesis de nuevos fármacos, particularmente debido a su reactividad única y su capacidad para formar complejos estables con varias biomoléculas .
Materiales de polímeros y optoelectrónica
Finalmente, estos compuestos encuentran aplicaciones en la síntesis de materiales para las industrias de polímeros y optoelectrónica, donde ayudan a crear nuevos materiales con propiedades deseables .
Cada aplicación mencionada anteriormente representa un campo único donde el ácido (4-formil-3,5-dimetilfenil)borónico juega un papel crucial. La versatilidad del compuesto demuestra su importancia en diferentes dominios de la investigación científica.
Mecanismo De Acción
Target of Action
The primary target of 4-Formyl-3,5-dimethylphenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the Suzuki-Miyaura coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader biochemical pathways involved in carbon-carbon bond formation . This reaction allows for the synthesis of a wide range of organic compounds, contributing to various biochemical pathways .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of environmental conditions.
Propiedades
IUPAC Name |
(4-formyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681619 | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-71-6 | |
| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



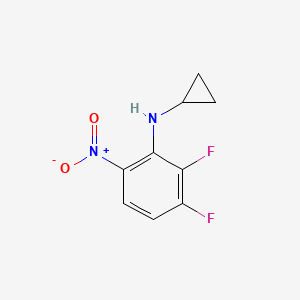

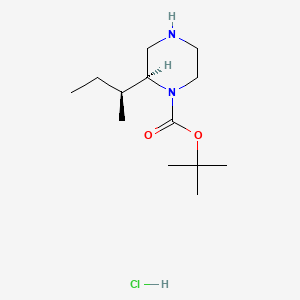
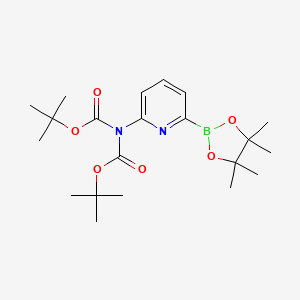

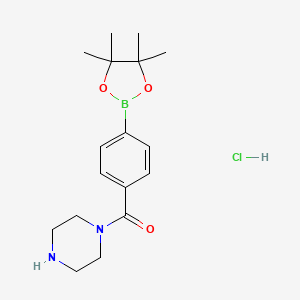

![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
